molecular formula C7H5BrN2O B1278436 6-Bromobenzo[d]isoxazol-3-amine CAS No. 177995-39-0

6-Bromobenzo[d]isoxazol-3-amine

Cat. No. B1278436
M. Wt: 213.03 g/mol
InChI Key: CNLHHYURQCSYLB-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]isoxazol-3-amine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of the bromine atom on the benzisoxazole ring makes it a versatile starting material for further chemical transformations. The compound's reactivity is influenced by the electron-withdrawing effect of the isoxazole ring, which activates the bromine for nucleophilic substitution reactions.

Synthesis Analysis

The synthesis of heterocyclic compounds using brominated precursors is a common theme in the literature. For instance, the synthesis of quinazolines and tetrahydroquinazolines can be achieved through copper-catalyzed tandem reactions involving 2-bromobenzyl bromides, aldehydes, and ammonia or amines . Although 6-Bromobenzo[d]isoxazol-3-amine is not directly mentioned, the methodology could potentially be adapted for its functionalization due to the similarity in the reactive bromine moiety.

Molecular Structure Analysis

The molecular structure of 6-Bromobenzo[d]isoxazol-3-amine is characterized by non-covalent interactions when it forms adducts with carboxylic acid derivatives. Studies have shown that these interactions are crucial for the formation of supramolecular assemblies, which are often stabilized by hydrogen bonds . The crystal packing analysis of such compounds reveals the importance of these non-covalent interactions in the solid state.

Chemical Reactions Analysis

The reactivity of brominated heterocycles like 6-Bromobenzo[d]isoxazol-3-amine is exemplified by their ability to undergo various chemical reactions. For example, 3-bromomethylbenzo[d]isoxazole, a related compound, has been shown to couple with benzenediazonium chloride to form new derivatives. The chemical behavior of such brominated compounds towards different reagents has been extensively investigated, indicating a wide range of possible transformations .

Physical and Chemical Properties Analysis

Scientific Research Applications

Non-Covalent Interactions and Crystal Structure

6-Bromobenzo[d]isoxazol-3-amine plays a significant role in binding with carboxylic acid derivatives. Studies have focused on its non-covalent interactions, leading to a better understanding of its function in this context. This compound has been used to prepare anhydrous and hydrated multicomponent organic acid–base adducts, demonstrating its utility in crystallography and molecular structure analysis. These adducts have been characterized using X-ray diffraction, infrared spectroscopy, and elemental analysis, highlighting the compound's relevance in detailed structural studies (Jin et al., 2012).

Organic Acid-Base Adducts

Further research has developed six anhydrous organic acid-base adducts of 6-Bromobenzo[d]isoxazol-3-amine with various organic acids. These studies are pivotal in understanding the compound's role in organic salt and cocrystal formation. Through X-ray diffraction analysis, infrared spectroscopy, and elemental analysis, the properties of these adducts have been extensively characterized, revealing the compound's versatility in forming different structural types (Jin et al., 2014).

Amination and Synthesis Applications

6-Bromobenzo[d]isoxazol-3-amine is involved in various synthesis processes. For instance, a novel method for the selective amination of 3-R-4,6-dinitrobenzo[d]isoxazoles at position 7 via oxidative nucleophilic substitution of hydrogen has been developed, using the nitroamines derived from this compound to synthesize new tricyclic heteroaromatic systems. This showcases the compound's role in facilitating complex chemical reactions and synthesizing new chemical entities (Bastrakov et al., 2009).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 .

properties

IUPAC Name

6-bromo-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLHHYURQCSYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442433
Record name 6-bromobenzo[d]isoxazol-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID70442433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzo[d]isoxazol-3-amine

CAS RN

177995-39-0
Record name 3-Amino-6-bromo-1,2-benzisoxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromobenzo[d]isoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2-benzoxazol-3-amine
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